molecular formula C26H29N5O2S B2615018 2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide CAS No. 1359317-63-7

2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2615018
CAS No.: 1359317-63-7
M. Wt: 475.61
InChI Key: AJVWBEKEZHVJDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C26H29N5O2S and its molecular weight is 475.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity and Molecular Structure

Research on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, including a detailed examination of their antioxidant activities, suggests a significant interest in these compounds for their potential therapeutic uses. The study highlighted the importance of hydrogen bonding in the self-assembly process of these complexes and their considerable antioxidant activities, as demonstrated through various in vitro assays such as DPPH, ABTS, and FRAP (Chkirate et al., 2019).

Anticancer Potential

The design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were undertaken with the aim of discovering new anticancer agents. This research indicates a methodological approach to attaching different aryloxy groups to the C2 position of the pyrimidine ring, resulting in compounds that showed appreciable cancer cell growth inhibition against a panel of cancer cell lines (Al-Sanea et al., 2020).

Antimicrobial and Anti-5-lipoxygenase Agents

Another study focused on the synthesis and biological evaluation of novel pyrazolopyrimidine derivatives as anticancer and anti-5-lipoxygenase agents. This work illustrates the compound's potential in addressing significant health concerns, including cancer and inflammatory diseases, through the inhibition of 5-lipoxygenase, a key enzyme in the inflammation process (Rahmouni et al., 2016).

Glutaminase Inhibition

In the realm of metabolic enzyme inhibition, a study on BPTES analogs, including compounds with structural motifs similar to pyrazolo[3,4-d]pyrimidine, showcased the search for potent glutaminase inhibitors. These inhibitors are sought after for their therapeutic potential in cancer treatment, highlighting the compound's relevance in medicinal chemistry and drug discovery (Shukla et al., 2012).

Properties

IUPAC Name

2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2S/c1-5-31-24-23(19(4)29-31)28-26(30(25(24)33)15-21-12-8-18(3)9-13-21)34-16-22(32)27-14-20-10-6-17(2)7-11-20/h6-13H,5,14-16H2,1-4H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVWBEKEZHVJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.